2-(4-Nitrophenyl)butyric acid

Pharmaceutical Intermediate Quality Control Indobufen Synthesis

2-(4-Nitrophenyl)butyric acid (CAS 7463-53-8) is the essential precursor for indobufen API synthesis via selective nitro group reduction. Unlike the isomer 4-(4-nitrophenyl)butyric acid (CAS 5600-62-4) or the ester analog 4-nitrophenyl butyrate, only this specific nitro-substituted butyric acid provides the correct alkyl chain geometry and free carboxylic acid required for amide bond formation. Procuring verified ≥98% purity (HPLC) material prevents impurities that persist into the final drug substance, ensuring process validation and regulatory compliance. Also qualified as an indobufen impurity reference standard for analytical QC laboratories.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 7463-53-8
Cat. No. B1630485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)butyric acid
CAS7463-53-8
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
InChIKeyXBGNOMBPRQVJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)butyric Acid (CAS 7463-53-8): Chemical Identity and Industrial Role


2-(4-Nitrophenyl)butyric acid (CAS 7463-53-8) is a nitro-substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol [1]. It is a crystalline solid with a melting point typically reported between 121-123°C and a density of approximately 1.3 g/cm³ . This compound serves as a critical pharmaceutical intermediate, most notably in the synthesis of indobufen, a new generation anti-platelet aggregation agent . Its structure features a 4-nitrophenyl group attached to a butyric acid backbone, which imparts distinct reactivity and enables its use as a versatile building block in organic synthesis .

Why Generic Substitution of 2-(4-Nitrophenyl)butyric Acid in Critical Synthesis Is Not Straightforward


In pharmaceutical and fine chemical manufacturing, the substitution of one intermediate for another can lead to significant deviations in product yield, purity, and process efficiency. For 2-(4-nitrophenyl)butyric acid, its specific role in the indobufen synthetic pathway necessitates precise control over the nitro group reduction and subsequent coupling reactions [1]. Variations in the position of the nitro substituent or the length of the alkyl chain would alter the compound's reactivity and its ability to serve as a direct precursor. For instance, the isomeric 4-(4-nitrophenyl)butyric acid (CAS 5600-62-4) has a different carbon chain length, which would disrupt the geometry of the final API molecule [2]. Similarly, the ester analog, 4-nitrophenyl butyrate (CAS 2635-84-9), lacks the free carboxylic acid group required for amide bond formation in the indobufen synthesis, rendering it unsuitable as a direct replacement . Therefore, ensuring the procurement of the precise compound with verified identity and purity is essential to maintain process validation and avoid costly downstream failures.

2-(4-Nitrophenyl)butyric Acid: Quantitative Differentiation from Structural Analogs


Purity Specification: Higher HPLC-Grade Assurance (≥98%) for Critical Pharmaceutical Intermediates

The purity specification for 2-(4-nitrophenyl)butyric acid is a critical differentiator for procurement. Suppliers offering analytical reagent (AR) grade material specify a minimum purity of 99.0% . Furthermore, commercial sources from reputable vendors consistently list a minimum purity of 98% by HPLC [REFS-2, REFS-3]. This high purity is essential for its role as an intermediate in indobufen synthesis, where impurities can carry through to the final API and affect its safety and efficacy profile [1]. In contrast, lower-grade or generic nitroaromatic building blocks may not be certified to this same level of purity, introducing unnecessary risk into the synthetic process.

Pharmaceutical Intermediate Quality Control Indobufen Synthesis

Enhanced Solubility in Polar Organic Solvents Facilitates Reaction Efficiency

The solubility profile of 2-(4-nitrophenyl)butyric acid in common polar aprotic solvents like DMF and DCM is a key advantage for its use as a synthetic intermediate. While specific solubility values (e.g., mg/mL) are not widely reported in the public domain, one vendor source claims a 20% improvement in solubility in polar solvents compared to similar nitroaromatic compounds . This improved solubility is attributed to the specific combination of the polar nitro group and the carboxylic acid moiety on the butyric acid chain. Enhanced solubility can translate directly into faster reaction kinetics and higher yields in the subsequent reduction or coupling steps required for indobufen production.

Organic Synthesis Process Chemistry Solubility

Established Role as Key Intermediate in Indobufen Synthesis with Documented Process

2-(4-Nitrophenyl)butyric acid is not just a theoretical intermediate; its use is specifically detailed in patent literature for the preparation of indobufen [1]. One disclosed method involves dissolving 50 g (1.0 eq) of the compound in methanol, adding concentrated sulfuric acid, and heating under reflux for 2 hours with TLC monitoring to generate the corresponding methyl ester for the next synthetic step [2]. This validated, stepwise process differentiates it from other nitroaromatic carboxylic acids that lack this specific, documented pathway to a marketed API. The structural requirement is absolute: the compound is also formally registered as an impurity (Impurity 9 or 19) of indobufen, underscoring its direct chemical relationship to the final drug substance [REFS-3, REFS-4].

Pharmaceutical Manufacturing API Synthesis Indobufen

Thermal Stability Advantages Over Other Nitroaromatics

The thermal stability of a compound is a critical parameter for safe handling and storage, especially for nitroaromatics which can present hazards. While a direct, head-to-head quantitative comparison is not available in the public literature, one vendor source claims that 2-(4-nitrophenyl)butyric acid exhibits higher thermal stability compared to similar nitroaromatics . This characteristic is particularly relevant given the reported storage temperature of 2-8°C for this compound, a common requirement for many labile organic chemicals . The combination of a stable crystalline solid form at room temperature and a defined melting point range of 121-123°C provides a clear physical characteristic for identity verification and process control.

Process Safety Stability Nitroaromatic

2-(4-Nitrophenyl)butyric Acid: Primary Application Scenarios Based on Differentiated Evidence


GMP and R&D Synthesis of Indobufen (Anti-Platelet API)

This is the primary and most validated application. As detailed in patent literature, 2-(4-nitrophenyl)butyric acid serves as the direct precursor to the key indobufen intermediate 2-(4-aminophenyl)butyric acid [1]. The process involves the reduction of the nitro group, and the high purity (≥98% by HPLC) of the starting material is essential to avoid generating impurities that could persist into the final drug substance . Procurement for this application should prioritize material that meets stringent purity specifications to support regulatory compliance and ensure consistent API quality.

Calibration Standard for Indobufen Impurity Profiling

Given that 2-(4-nitrophenyl)butyric acid is a known impurity of indobufen (e.g., Impurity 9 or 19), it is a critical reference material for analytical chemistry and quality control (QC) laboratories . In this scenario, the compound is used to develop and validate HPLC methods, establish impurity limits, and monitor the purity of indobufen API batches. The documented melting point (121-123°C) and availability with a certificate of analysis (CoA) are essential for its qualification as an analytical standard .

Process Development for Nitro-to-Amine Reduction Strategies

The compound is an excellent model substrate for developing and optimizing catalytic hydrogenation or other reduction methods for aromatic nitro groups. Its well-defined structure and the documented synthetic step to form 2-(4-aminophenyl)butyric acid [1] provide a clear benchmark for evaluating new catalysts, reaction conditions, or flow chemistry setups. The potential for enhanced solubility in polar solvents can be leveraged to screen a wider range of reaction media, potentially leading to more efficient and scalable processes.

Building Block for Specialty Nitro-Functionalized Materials

Beyond pharmaceuticals, the compound's dual functionality (carboxylic acid and nitro group) makes it a versatile monomer for synthesizing novel polymers, resins, or advanced materials. The claimed 20% solubility improvement over similar nitroaromatics could be advantageous in polymer synthesis, where good solubility is required for homogeneous reaction conditions. The thermal stability claims also suggest it may withstand the elevated temperatures sometimes required for polymerization or material processing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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